molecular formula C22H22O8 B1208431 (+)-Epiexcelsin CAS No. 51020-09-8

(+)-Epiexcelsin

Cat. No. B1208431
CAS RN: 51020-09-8
M. Wt: 414.4 g/mol
InChI Key: KDZZYNRHNQOKQW-WZBLMQSHSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important insights into its potential uses and interactions . Unfortunately, specific information on the physical and chemical properties of (+)-Epiexcelsin was not found in the available resources.

Scientific Research Applications

Enzyme Inhibition Studies

(+)-Epiexcelsin has been studied for its role in inhibiting enzymes, particularly α-chymotrypsin. Research has shown that epiexcelsin acts as a noncompetitive inhibitor of this enzyme. This finding has implications for understanding the interactions of natural compounds with enzymes and their potential therapeutic applications. The inhibition kinetics were explored using Lineweaver–Burk and Dixon plots, revealing Ki values for epiexcelsin and its derivatives (Abbasi et al., 2009).

Anti-HIV Activity

In the context of antiviral research, (+)-epiexcelsin has been evaluated for its activity against HIV. A study isolated (+)-epiexcelsin from Litsea verticillata and tested its efficacy in inhibiting HIV. The results indicated moderate anti-HIV activity, suggesting its potential as a natural therapeutic agent for HIV infection (Hoang et al., 2002).

Computational Studies for Ebola Virus Inhibition

Computational studies have explored the potential of (+)-epiexcelsin as an inhibitor of the Ebola virus (EBOV) matrix protein VP40. This research aimed to identify compounds from medicinal plants that could combat Ebola virus disease with fewer side effects. Epiexcelsin showed promise as a candidate for further development as an EBOV inhibitor (Abd Halim et al., 2022).

properties

IUPAC Name

6-[(3S,3aR,6R,6aR)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-23-15-3-11(5-17-21(15)29-9-27-17)19-13-7-26-20(14(13)8-25-19)12-4-16(24-2)22-18(6-12)28-10-30-22/h3-6,13-14,19-20H,7-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZZYNRHNQOKQW-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C(=C5)OC)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC6=C(C(=C5)OC)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199021
Record name (+)-Epiexcelsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Epiexcelsin

CAS RN

51020-09-8
Record name (+)-Epiexcelsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Epiexcelsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
VD Hoang, GT Tan, HJ Zhang, PA Tamez, N Van Hung… - Phytochemistry, 2002 - Elsevier
… The eudesmane sesquiterpenoid, verticillatol (1), and the lignan, (+)-5′-demethoxyepiexcelsin (2), as well as a known lignan, (+)-epiexcelsin (3), were isolated from Litsea verticillata …
Number of citations: 98 www.sciencedirect.com
AS SALİHU, WMNHW SALLEH - Yuzuncu Yıl University Journal of …, 2023 - dergipark.org.tr
… The results showed that all compounds had promising pharmacokinetic activities, with epiexcelsin exhibiting strong binding affinity (-8.13 kcal mol-1) and inhibitory activity (1.1 µM) …
Number of citations: 3 dergipark.org.tr
D Chang-Yih, W Yang-Chang, W Shang-Kwei - Phytochemistry, 1990 - Elsevier
Bioactivity-guided fractionation of a chloroform extract of the stems of Piper aborescens has affordedthree cytotoxic pyridone alkaloids, N-(3,4-dimethoxycinnamoyl)-Δ 3 -pyridin-2-one, N…
Number of citations: 73 www.sciencedirect.com
ND Jasuja, J Choudhary, P Sharama… - Journal of Plant …, 2012 - search.proquest.com
Commiphora mukul possesses a vast ethnomedical history and represents a phytochemical reservoir of heuristic medical value. It plays a very important role in all these processes as a …
Number of citations: 53 search.proquest.com
MA Abbasi, MA Lodhi, VU Ahmad… - Journal of Asian natural …, 2009 - Taylor & Francis
The mechanism of inhibition of the α-chymotrypsin enzyme by two lignans of the fused bistetrahydrofuran series, epiexcelsin (1) and 5′-demethoxyepiexcelsin (2), which were isolated …
Number of citations: 5 www.tandfonline.com
H Panday, SK Jha, M Al-Shehri, SP Panda… - Journal of …, 2023 - Taylor & Francis
… Likewise, in RdRp_(+)-Epiexcelsin complex Trp 795 exhibits multiple bond formation … Arg 729 in the RdRp_(+)-Epiexcelsin shows hydrogen bond formation with the docked ligand …
Number of citations: 1 www.tandfonline.com
DI Hădărugă - J. Agroaliment. Process. Technol, 2011 - journal-of-agroalimentary.ro
… (Dysidea cinerea and Smenospongia, respectively), baicalin from Scutellariae radix, buchapine analogues from Euodia roxburghiana, depsidone from Lichens species, epiexcelsin …
Number of citations: 6 journal-of-agroalimentary.ro
RP Vivek-Ananth, S Krishnaswamy, A Samal - Molecular diversity, 2022 - Springer
The SARS-CoV-2 helicase Nsp13 is a promising target for developing anti-COVID drugs. In the present study, we have identified potential natural product inhibitors of SARS-CoV-2 …
Number of citations: 29 link.springer.com
P Kalshetti, P Thakurdesai… - Journal of current pharma …, 2014 - search.proquest.com
… Epiexcelsin and 5’-demethoxy-epiexcelsin The lignans, (+)-5'-demethoxyepiexcelsin (1), and a known lignan, (+)-epiexcelsin (2), were isolated from Litseaverticillata. Lignan 2 showed …
Number of citations: 9 search.proquest.com
A Razaque - 2011 - researchspace.auckland.ac.nz
… However, this result was not true for all the other compounds present in the extracts, namely diayangambin, epiexcelsin and some yet to identify compounds, where the amount …
Number of citations: 0 researchspace.auckland.ac.nz

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